molecular formula C16H17N3S B10805550 N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10805550
M. Wt: 283.4 g/mol
InChI Key: STOGHSNDAVOHPS-UHFFFAOYSA-N
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Description

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine is a small molecule research chemical based on the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged framework with myriad pharmacological activities . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The thieno[2,3-d]pyrimidine core is a bioisostere of quinazoline and natural nitrogenous bases, making it a subject of significant interest in drug discovery . Researchers are exploring this class of compounds primarily in oncology and infectious disease. In anticancer research, thieno[2,3-d]pyrimidin-4-amines have been designed as potent inhibitors of receptor tyrosine kinases. For instance, closely related analogs have demonstrated high inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), an important target in oncogenesis and anti-cancer angiogenesis . Other studies highlight their promising anti-proliferative properties against various breast cancer cell models, including MCF-7 and MDA-MB-231, by inducing cell cycle arrest . In infectious disease research, derivatives of this scaffold have shown potent activity against multi-drug resistant Gram-positive pathogens, such as methicillin-resistant and vancomycin-resistant Staphylococcus aureus (MRSA, VRSA) . Some thieno[2,3-d]pyrimidine derivatives have also been investigated for their anti-inflammatory and antifungal properties, further underscoring the versatility of this chemical platform . The compound's mechanism of action is application-dependent. In kinase inhibition, it may compete with ATP binding , while its antibacterial effect may involve disrupting bacterial energy metabolism . Researchers can utilize this compound as a chemical tool to further explore these mechanisms and develop novel therapeutic agents for multifactorial diseases.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C16H17N3S/c1-2-6-14(12-7-4-3-5-8-12)19-15-13-9-10-20-16(13)18-11-17-15/h3-5,7-11,14H,2,6H2,1H3,(H,17,18,19)

InChI Key

STOGHSNDAVOHPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Biological Activity

N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine is a compound within the thieno[2,3-d]pyrimidine family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thieno[2,3-d]pyrimidine core substituted with a phenylbutyl group. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications to achieve the desired structural properties that enhance biological activity.

Antitumor Activity :
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), leading to disrupted nucleotide synthesis and subsequent cancer cell death .

Antimicrobial Activity :
Thieno[2,3-d]pyrimidine derivatives have also demonstrated potent antimicrobial properties. For example, a study highlighted that certain thieno[2,3-d]pyrimidinone derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.05 to 0.13 mM, indicating their potential as effective antimicrobial agents .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231 (breast cancer)27.6Inhibition of GARFTase
Thieno[2,3-d]pyrimidinone derivativeHeLa (cervical cancer)15.0Disruption of nucleotide synthesis
Thieno[2,3-d]pyrimidine analogA549 (lung cancer)22.5Induction of apoptosis

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is significantly influenced by their structural features. Studies have identified several key factors contributing to their potency:

  • Substituent Effects : Electron-withdrawing groups on the aromatic ring enhance cytotoxicity due to improved interaction with target enzymes.
  • Chain Length : The length of the alkyl chain attached to the nitrogen atom can affect cellular uptake and enzyme inhibition efficiency.
  • Core Modifications : Variations in the thienopyrimidine core structure can lead to differences in binding affinity for biological targets.

Case Study 1: Antitumor Efficacy

In a recent study involving MDA-MB-231 cells, this compound exhibited an IC50 value of 27.6 μM. This was attributed to its ability to inhibit GARFTase effectively, which is crucial for de novo purine synthesis in rapidly dividing cancer cells.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of thieno[2,3-d]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Compounds demonstrated MIC values significantly lower than conventional antibiotics like ampicillin and streptomycin, highlighting their potential as new antimicrobial agents.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : Methoxy (5c) and sulfonyl (44, 23) groups enhance solubility and target engagement. Sulfonyl derivatives exhibit brain penetration due to increased polarity .
  • Halogenated Groups : Bromophenyl (20) and chlorophenyl (18b) improve antimicrobial and kinase-inhibitory activities .

Anticancer and Anti-Proliferative Effects

  • Compound 5c : Exhibited anti-proliferative activity with a melting point (MP) of 140–142°C, suggesting stable crystalline packing .
  • Microwave-Synthesized Derivatives: Showed broad-spectrum cytotoxicity against A549 lung carcinoma cells .
  • Dual EGFR/HER2 Inhibitors (18b, 18c) : Demonstrated sub-micromolar IC₅₀ values, attributed to nitro and chlorobenzyl groups enhancing target binding .

Antimicrobial Activity

  • Compound 20 : Low MIC against S. aureus (3.4.20) due to the 4-bromophenyl group enhancing membrane disruption .

Kinase Inhibition

  • PI5P4Kγ Inhibitors (44, 23) : Sulfonyl groups improved selectivity and brain penetration, critical for CNS-targeted therapies .

Physicochemical Properties

Property N-(4-Methoxyphenyl)-... (5c) N-(4-Methylsulfonylphenyl)-... (44) N-(1,1-Dimethylethyl)-... (16)
Melting Point (°C) 140–142 Not reported 347.8 (predicted)
Solubility Moderate (polar groups) High (sulfonyl) Low (tert-butyl)
Calculated pKa ~5.28 (similar to 16) ~5.28 5.28

Insights :

  • Polar substituents (e.g., sulfonyl, methoxy) increase solubility but may reduce blood-brain barrier penetration.
  • Bulky alkyl groups (e.g., tert-butyl) enhance lipophilicity, favoring passive diffusion .

Challenges and Contradictions

  • Yield Variability : Microwave synthesis improved yields (e.g., 83% for compound e in ) compared to traditional methods (56–85%) .
  • Biological Selectivity : Sulfonyl derivatives (44, 23) showed high selectivity for PI5P4Kγ, whereas halogenated analogs (18b, 20) exhibited broader kinase inhibition .

Preparation Methods

Gewald Reaction for Thienopyrimidine Scaffold Construction

The Gewald reaction forms the thieno[2,3-d]pyrimidine core through a three-component condensation. As demonstrated in the synthesis of analogous compounds, ethyl cyanoacetate reacts with aldehydes (e.g., 4-iodobenzaldehyde) and sulfur in ethanol under morpholine catalysis to yield 2-aminothiophene-3-carbonitrile intermediates. Cyclization with chlorformamidine hydrochloride at 80°C then produces the pyrimidine ring, with yields ranging from 55% to 80%.

Four-Component Reaction for Atom-Economical Synthesis

A breakthrough method employs ketones, malononitrile, sulfur (S₈), and formamide in a Na₂HPO₄-catalyzed reaction at 200°C (Table 1). This one-step protocol bypasses traditional multistep sequences, achieving 62–97% yields across diverse substrates. For example, acetophenone derivatives react to form thieno[2,3-d]pyrimidin-4-amines directly, with purification via simple extraction and crystallization.

Table 1: Four-Component Reaction Optimization

CatalystTemperature (°C)Time (h)Yield (%)
Na₂HPO₄2000.597
K₂CO₃2000.578
Cs₂CO₃2000.582

N-Alkylation for Side-Chain Introduction

Nucleophilic Substitution with 1-Phenylbutylamine

The primary route to N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine involves alkylating thieno[2,3-d]pyrimidin-4-amine with 1-bromo-1-phenylbutane. In a representative procedure, the amine (1 equiv) reacts with the alkyl bromide (1.2 equiv) in DMF at 60°C for 12 hours, using K₂CO₃ as a base (Scheme 1). The crude product is purified via silica gel chromatography, yielding 45–60% of the target compound.

Reductive Amination for Stereochemical Control

For enantiomerically pure products, reductive amination of 1-phenylbutan-1-one with thieno[2,3-d]pyrimidin-4-amine using NaBH₃CN in methanol affords the (S)- and (R)-isomers. This method, adapted from the synthesis of N-[(1S)-1-phenylethyl]thieno[2,3-d]pyrimidin-4-amine, achieves 70–85% enantiomeric excess when chiral auxiliaries are employed.

One-Pot Methodologies for Streamlined Synthesis

Sequential Aldol-Cyclization Approach

A one-pot strategy combines Knoevenagel condensation and cyclization. For instance, 2H-thieno[2,3-d][1,oxazine-2,4(1H)-dione reacts with 4-chlorobenzaldehyde and phenethylamine in ethanol, followed by KOH-mediated cyclization, yielding 2,3-disubstituted derivatives in 46–86% yields. Adapting this to N-(1-phenylbutyl) substitution would require substituting phenethylamine with 1-phenylbutylamine.

Scalable Four-Component Synthesis

The Na₂HPO₄-catalyzed reaction is amenable to scale-up, producing 10 g of product without chromatography. Key parameters include:

  • Molar Ratios : Ketone (1.0 equiv), malononitrile (1.5 equiv), S₈ (1.1 equiv), formamide (12.0 equiv)

  • Additives : 20 mol% Na₂HPO₄ and 10 mol% PPh₃ to suppress side reactions

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStepsYield (%)Atom Economy (%)Purification
Four-Component19789Crystallization
Gewald-Alkylation36065Chromatography
One-Pot Cyclization28678Recrystallization

The four-component reaction excels in atom economy (89%) and step efficiency, whereas alkylation routes offer flexibility in N-substituent variation. One-pot methods balance yield and practicality but require optimization for bulky groups like 1-phenylbutyl.

Challenges and Optimization Strategies

Steric Hindrance in N-Alkylation

The 1-phenylbutyl group’s steric bulk reduces alkylation efficiency. Mitigation strategies include:

  • Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance reagent solubility

  • Microwave Assistance : Reducing reaction time from 12 hours to 2 hours at 100°C

Byproduct Formation in Multicomponent Reactions

Excess formamide in the four-component reaction generates hydrolyzed byproducts. Adding PPh₃ (10 mol%) sequesters reactive intermediates, improving yields by 15–20% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thieno[2,3-d]pyrimidin-4-amine derivatives, and how do they apply to N-(1-phenylbutyl)thieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : Thieno[2,3-d]pyrimidin-4-amine derivatives are typically synthesized via condensation reactions. For example, 2-amino-3-thiophenecarboxylate or related precursors can react with reagents like formamide, urea, or substituted anilines under high-temperature conditions (200°C) to form the pyrimidine core . Modifications at the 4-amine position (e.g., introducing the N-(1-phenylbutyl) group) often involve nucleophilic displacement of a chloride using appropriate amines in refluxing solvents like isopropyl alcohol, catalyzed by HCl .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.4–8.0 ppm for thienopyrimidine, alkyl chain protons at δ 1.2–2.8 ppm for the N-(1-phenylbutyl) group) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., observed [M+H]+ peaks matching calculated values) .
  • IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3450 cm⁻¹, C=N/C=C stretches at 1443–1606 cm⁻¹) .

Q. What safety protocols should be followed when handling thieno[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent moisture absorption or oxidation .
  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact with skin, and work in fume hoods. In case of exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-substituted thieno[2,3-d]pyrimidin-4-amine derivatives?

  • Methodological Answer :

  • Temperature Control : Higher temperatures (e.g., 80–120°C) during nucleophilic substitution improve reactivity but may require shorter reaction times to avoid decomposition .
  • Catalysis : Use HCl or NaHCO3 to accelerate amine coupling .
  • Purification : Employ flash chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol/water mixtures) to isolate pure products .

Q. How can computational methods guide the design of thieno[2,3-d]pyrimidin-4-amine-based kinase inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE or Maestro to model interactions with kinase active sites (e.g., EGFR, HER2). Focus on hydrogen bonding with key residues (e.g., Met793 in EGFR) and hydrophobic packing of the N-(1-phenylbutyl) group .
  • MD Simulations : Assess binding stability over 50–100 ns trajectories using AMBER99 force fields to validate inhibitor conformations .

Q. How can discrepancies in NMR data for structurally similar thieno[2,3-d]pyrimidin-4-amine derivatives be resolved?

  • Methodological Answer :

  • Solvent Effects : Compare chemical shifts in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to account for polarity-driven variations .
  • Substituent Analysis : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals from phenylbutyl vs. thienopyrimidine protons .
  • Crystallography : Validate ambiguous structures via single-crystal X-ray diffraction (e.g., resolving disorder in the N-alkyl chain) .

Q. What in vitro assays are suitable for evaluating the kinase inhibitory activity of this compound?

  • Methodological Answer :

  • Enzyme Assays : Use ADP-Glo™ kinase assays to measure IC50 values against targets like EGFR or PI5P4Kγ. For example, compound 35 (a related derivative) showed IC50 = 0.24 µM against TTBK1 .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays, correlating results with Western blotting for phosphorylated EGFR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data across thieno[2,3-d]pyrimidin-4-amine analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance EGFR inhibition ).
  • Assay Variability : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays) to minimize protocol-driven discrepancies .

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